2-Chloro-4-(5-chlorovaleryl)pyridine
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Overview
Description
2-Chloro-4-(5-chlorovaleryl)pyridine: is an organic compound with the molecular formula C10H11Cl2NO . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro group at the second position and a 5-chlorovaleryl group at the fourth position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(5-chlorovaleryl)pyridine typically involves the reaction of 2-chloropyridine with 5-chlorovaleryl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(5-chlorovaleryl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the carbonyl group in the 5-chlorovaleryl moiety can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Reactions: Yield substituted pyridine derivatives.
Oxidation Reactions: Produce pyridine N-oxides.
Reduction Reactions: Form alcohol derivatives.
Scientific Research Applications
Chemistry: 2-Chloro-4-(5-chlorovaleryl)pyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. It can also serve as a building block for the synthesis of bioactive molecules .
Medicine: Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, dyes, and other functional materials .
Mechanism of Action
The mechanism of action of 2-Chloro-4-(5-chlorovaleryl)pyridine depends on its specific applicationThe presence of the chloro and 5-chlorovaleryl groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 2-Chloro-5-(chloromethyl)pyridine
- 2-Chloro-4-(chloromethyl)pyridine
- 2-Chloro-3-(chloromethyl)pyridine
Comparison: Compared to these similar compounds, 2-Chloro-4-(5-chlorovaleryl)pyridine is unique due to the presence of the 5-chlorovaleryl group, which can impart different chemical and biological properties. This structural difference can affect its reactivity, solubility, and interaction with molecular targets .
Properties
IUPAC Name |
5-chloro-1-(2-chloropyridin-4-yl)pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c11-5-2-1-3-9(14)8-4-6-13-10(12)7-8/h4,6-7H,1-3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUXEQAHOWHVPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)CCCCCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642152 |
Source
|
Record name | 5-Chloro-1-(2-chloropyridin-4-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-09-6 |
Source
|
Record name | 5-Chloro-1-(2-chloro-4-pyridinyl)-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898785-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1-(2-chloropyridin-4-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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